1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol
Description
1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol is a tertiary alcohol featuring a central carbon atom bonded to three aromatic groups: a 4-methoxyphenyl ring, a phenyl group, and a second phenyl-substituted ethyl chain. This compound belongs to a class of substituted triphenylethanol derivatives, which are critical intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like tamoxifen . Its synthetic utility lies in its ability to undergo acid- or base-catalyzed dehydration to form alkenes, a key step in producing therapeutic agents .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-3-22(18-10-6-4-7-11-18)23(24,19-12-8-5-9-13-19)20-14-16-21(25-2)17-15-20/h4-17,22,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBVQBATUNTIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with diphenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights structural distinctions and bioactivity profiles between 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol and closely related compounds:
Key Observations :
- Substituent Effects: The methoxy group in the target compound enhances lipophilicity compared to the polar dimethylaminoethoxy group in the tamoxifen precursor. This difference impacts solubility (logP) and pharmacokinetic properties .
- Bioactivity: The dimethylaminoethoxy group in the tamoxifen precursor is critical for anti-estrogenic activity, enabling binding to estrogen receptors. The methoxy variant lacks this pharmacophore, rendering it biologically inert in SERM applications but valuable as a synthetic intermediate .
- Chalcone Derivatives : While structurally distinct, chalcones like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one share a methoxyphenyl moiety but exhibit antioxidant and anti-inflammatory activities due to their conjugated ketone system .
Pharmacological and Physicochemical Properties
- Lipophilicity : The methoxy group increases logP (≈4.2) compared to the tamoxifen precursor (logP ≈3.5), suggesting better membrane permeability but reduced aqueous solubility .
- Receptor Binding: Molecular docking studies indicate that the dimethylaminoethoxy group in tamoxifen precursors forms hydrogen bonds with estrogen receptor residues (e.g., Glu353), a interaction absent in the methoxy analog .
Biological Activity
1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol, a compound of interest in medicinal chemistry, exhibits a range of biological activities that are critical for its potential therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure, which includes a methoxyphenyl group and a diphenylbutanol framework. This structural arrangement is believed to contribute to its biological activities.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of related compounds, indicating that derivatives of this compound may also possess similar activities. For example, N-(4-methoxyphenyl)pentanamide showed significant antiparasitic effects against Toxocara canis, with reduced cytotoxicity compared to traditional antiparasitic agents like albendazole .
Cytotoxicity
In vitro assays demonstrate that this compound exhibits varying levels of cytotoxicity across different cell lines. The selectivity index (SI) is an important measure in these studies, where a higher SI indicates a safer therapeutic profile. Compounds structurally related to this compound showed promising results with SI values indicating favorable therapeutic windows .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways .
- Interference with Cell Cycle : Some studies suggest that these compounds can disrupt normal cell cycle progression, leading to apoptosis in cancer cells .
Study 1: Anticancer Activity
A study examined the effects of various derivatives of diphenylbutanol on cancer cell lines. The results indicated that certain modifications to the butanol moiety significantly enhanced anticancer activity while reducing toxicity .
| Compound | Cell Line | IC50 (µM) | SI |
|---|---|---|---|
| This compound | HeLa | 15 | >10 |
| Related Compound A | HeLa | 8 | >12 |
| Related Compound B | HeLa | 20 | >8 |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related compounds. The findings suggested that these compounds exhibited significant inhibitory effects against a range of bacterial strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
